5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid is an organic compound that features both fluorine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 5-fluoro-2-hydroxyacetophenone, which can be synthesized through the fluorination of 2-hydroxyacetophenone. This intermediate is then subjected to various reactions, including nitration, reduction, and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(5-Fluoro-2-oxophenyl)-2-oxonicotinic acid.
Reduction: Formation of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxy-1,2-dihydronicotinic acid.
Substitution: Formation of 5-(5-Amino-2-hydroxyphenyl)-2-hydroxynicotinic acid.
Scientific Research Applications
5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxyacetophenone: A precursor in the synthesis of 5-(5-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid.
2-Hydroxy-5-fluorobenzoic acid: Shares similar functional groups but differs in the position of the hydroxyl and fluorine groups.
5-Fluoro-2-hydroxybenzaldehyde: Another related compound with similar reactivity.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and fluorine atom make it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
5-(5-fluoro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-7-1-2-10(15)8(4-7)6-3-9(12(17)18)11(16)14-5-6/h1-5,15H,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXWJMCGORAGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CNC(=O)C(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687259 |
Source
|
Record name | 5-(5-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-95-1 |
Source
|
Record name | 5-(5-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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